molecular formula C9H8N4O2 B14201157 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene CAS No. 828922-84-5

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene

Cat. No.: B14201157
CAS No.: 828922-84-5
M. Wt: 204.19 g/mol
InChI Key: FHJCJNVVAJSMGE-UHFFFAOYSA-N
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Description

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene is an organic compound that features both an azido group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution of an allylic halide with sodium azide under heating in an aqueous acetone solution . This reaction yields the desired azide compound along with its isomeric forms.

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide in aqueous acetone or other polar solvents.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene involves its reactivity due to the presence of both azido and nitro groups. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of isomeric products . The nitro group can participate in electron-withdrawing interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-(3-Azidoprop-1-en-2-yl)benzene
  • 1-(3-Azidoprop-1-en-2-yl)adamantane
  • 5-(3-Azidoprop-1-en-2-yl)benzo[d][1,3]dioxole

Uniqueness: 1-(3-Azidoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of both azido and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

828922-84-5

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(3-azidoprop-1-enyl)-2-nitrobenzene

InChI

InChI=1S/C9H8N4O2/c10-12-11-7-3-5-8-4-1-2-6-9(8)13(14)15/h1-6H,7H2

InChI Key

FHJCJNVVAJSMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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